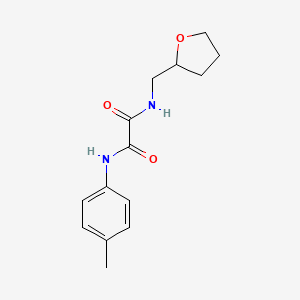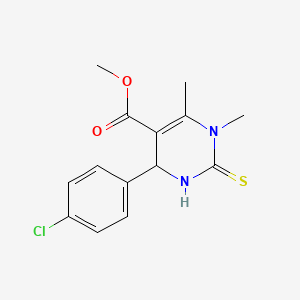![molecular formula C19H26N2O2S B5049379 N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide involves the activation of the endocannabinoid system. This compound acts as an agonist of the cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells. Activation of CB2 receptors by N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. This compound has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide has shown promise as a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide is its potent analgesic and anti-inflammatory effects. This makes it a valuable tool compound for studying the role of the endocannabinoid system in pain and inflammation. Additionally, the compound's ability to modulate the immune response makes it a potential candidate for the treatment of autoimmune diseases. However, one of the limitations of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide is its complex synthesis method, which can be challenging to optimize for high yields.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further preclinical studies are needed to explore the therapeutic potential of this compound for the treatment of autoimmune diseases. Another future direction is the investigation of the compound's potential as a tool compound for studying the role of the endocannabinoid system in anxiety and depression. Finally, the development of more selective CB2 receptor agonists based on the structure of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide could lead to the development of novel therapeutics for pain and inflammation.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide involves the reaction of 4-(methylthio)benzoyl chloride with cyclopropylamine in the presence of a base. The resulting intermediate is then reacted with 3-(4-piperidinyl)propanoic acid to obtain the final product. The synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields.
Applications De Recherche Scientifique
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects. Additionally, this compound has shown promise as a potential treatment for anxiety and depression. The scientific research application of this compound also includes its use as a tool compound for studying the role of the endocannabinoid system in pain and inflammation.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-24-17-7-3-15(4-8-17)19(23)21-12-10-14(11-13-21)2-9-18(22)20-16-5-6-16/h3-4,7-8,14,16H,2,5-6,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNFCGLDZCRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B5049302.png)
![(3S*,4S*)-3-hydroxy-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5049310.png)


![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049324.png)
![ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)
![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)

![N-allyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5049351.png)
![{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5049358.png)



![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)